Methyl 1H-pyrrolo[2,3-C]pyridine-7-carboxylate
Description
Properties
IUPAC Name |
methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)8-7-6(2-4-10-7)3-5-11-8/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVIMPIFKLOXDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC2=C1NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Promoted Intramolecular Cyclization of 2-Pyrrolecarboxylic Acid Amidoacetals
One of the most efficient and scalable methods to synthesize substituted pyrrolo[2,3-c]pyridine-7-ones, which are closely related to the target methyl ester, involves an acid-promoted intramolecular cyclization of 2-pyrrolecarboxylic acid amidoacetals. This method was reported by Nechayev et al. (2012) and is notable for its simplicity and scalability.
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- Starting from 2-pyrrolecarboxylic acid amidoacetals, an acid catalyst promotes intramolecular cyclization.
- This cyclization forms the pyrrolo[2,3-c]pyridine-7-one scaffold.
- Subsequent alkylation or arylation reactions can regioselectively modify the nitrogen at the 6-position.
- The method can be scaled up to 1.5 mol quantities without yield loss, indicating robustness.
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- Facile and mild reaction conditions.
- High regioselectivity.
- Good yields and scalability.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Intramolecular cyclization | Acid catalyst (unspecified) | Formation of pyrrolo[2,3-c]pyridine-7-one scaffold |
| Alkylation/Arylation | Alkyl/aryl halides, base | N6-substituted derivatives |
This method provides a strong foundation for preparing the core bicyclic structure, which can then be converted to the methyl ester derivative by esterification or other functional group transformations.
Functional Group Transformation to Methyl Ester
While the above method yields the 7-one derivative, the methyl ester form (methyl 1H-pyrrolo[2,3-C]pyridine-7-carboxylate) can be prepared by esterification of the corresponding carboxylic acid or by direct synthesis from appropriate ester-containing precursors.
Typical esterification approach:
- Starting from 1H-pyrrolo[2,3-C]pyridine-7-carboxylic acid.
- Treatment with methanol in the presence of an acid catalyst (e.g., sulfuric acid or HCl) under reflux.
- Isolation of methyl ester product by extraction and purification.
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- Use of methyl 2-pyrrolecarboxylate derivatives as starting materials.
- Cyclization under acidic or basic conditions to form the fused bicyclic system with the ester group already installed.
Protection and Substitution Strategies
In related systems such as 1H-pyrrolo[2,3-b]pyridine derivatives, protection of nitrogen atoms and selective substitution have been reported to facilitate synthesis.
For example, protection of the pyrrolic nitrogen with SEMCl (2-(trimethylsilyl)ethoxymethyl chloride) in the presence of sodium hydride in DMF at 0°C allows selective functionalization without interference from the nitrogen lone pair.
Although this exact method is reported for the b-isomer, analogous strategies can be adapted for the c-isomer to improve yields and selectivity during synthesis.
Summary Table of Preparation Methods
Research Findings and Considerations
The acid-promoted cyclization method is favored for its operational simplicity and scalability, making it suitable for preparative synthesis of the core scaffold before esterification.
Protection strategies, while reported for related isomers, provide insight into improving selectivity and functional group compatibility during synthesis.
Direct synthesis from ester-containing precursors can streamline the process by avoiding additional esterification steps but may require careful optimization of cyclization conditions.
The methyl ester functionality at the 7-position is crucial for the compound’s chemical properties and potential biological activity, necessitating careful control during synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 1H-pyrrolo[2,3-C]pyridine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications
The applications of Methyl 1H-pyrrolo[2,3-C]pyridine-7-carboxylate can be categorized into several key areas:
Medicinal Chemistry
- Building Block for Synthesis : This compound is used as a precursor in the synthesis of various biologically active molecules, particularly potential anticancer and antiviral agents. Its derivatives have shown promising antitumor activities against different cancer cell lines, including HeLa, SGC-7901, and MCF-7, with IC50 values ranging from 0.12 to 0.21 μM .
- Targeting Molecular Pathways : The compound has been studied for its ability to inhibit fibroblast growth factor receptors (FGFRs), which play a critical role in tumorigenesis. By binding to the ATP-binding site of FGFRs, it disrupts signaling pathways involved in cell proliferation and differentiation .
Materials Science
- Development of Novel Materials : The unique electronic properties of this compound make it useful in creating advanced materials. Its ability to form complex structures can lead to innovations in electronic devices and sensors .
Biological Studies
- Probe for Biological Mechanisms : The compound serves as a tool for studying various biological pathways due to its interaction with biomolecules. Its potential antimicrobial and anti-inflammatory properties are under investigation, contributing to the understanding of disease mechanisms .
Case Study 1: Antitumor Activity
A study focused on the synthesis of derivatives of this compound demonstrated significant antitumor activity against multiple cancer cell lines. Among these derivatives, one exhibited potent inhibition of tubulin polymerization and induced apoptosis in cancer cells at low concentrations .
Case Study 2: FGFR Inhibition
Research on the inhibition of FGFRs by derivatives of this compound revealed that specific modifications can enhance their efficacy as anticancer agents. For instance, one derivative showed IC50 values as low as 7 nM against FGFR1, indicating strong potential for therapeutic applications .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism by which Methyl 1H-pyrrolo[2,3-C]pyridine-7-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific derivative and its target .
Comparison with Similar Compounds
Ester Position and Substitution Variants
Key Observations :
Halogen-Substituted Derivatives
Key Observations :
- Halogen Effects : Chlorine substituents (e.g., at position 7 or 4) increase molecular weight and lipophilicity, which may enhance target binding but reduce solubility .
- Methoxy Groups : Methoxy-substituted derivatives (e.g., Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate) are synthesized in high yields (85%) and may improve metabolic stability compared to halogenated analogs .
Biological Activity
Methyl 1H-pyrrolo[2,3-C]pyridine-7-carboxylate is a heterocyclic compound belonging to the pyrrolopyridine family. This compound has garnered attention for its potential biological activities, which include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
This compound features a fused pyrrole and pyridine ring system with a methyl ester group at the carboxylate position. Its molecular formula is , and it has a molecular weight of approximately 176.17 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are involved in several cellular processes such as cell proliferation and differentiation. The compound binds to the ATP-binding site of FGFRs, blocking their activity and subsequent signaling pathways .
Target Pathways
The compound's influence on various biochemical pathways suggests it may exhibit similar effects to related pyrrolopyrazine derivatives. These derivatives have been linked to diverse pharmacological activities due to their ability to modulate multiple targets within cellular signaling networks .
Biological Activities
Research indicates that this compound may exhibit the following biological activities:
- Antitumor Activity : Compounds within this class have shown promise in inhibiting tumor cell proliferation in vitro and in vivo models .
- Antimicrobial Effects : The compound has demonstrated activity against various pathogens, suggesting potential applications in treating infections .
- Anti-inflammatory Properties : Related compounds have been reported to reduce inflammation in experimental models .
Data Tables
The following table summarizes key research findings related to the biological activities of this compound and its derivatives.
Case Studies
Several studies have highlighted the effectiveness of this compound in various biological contexts:
- In Vitro Antitumor Study : A study evaluated the antiproliferative effects of this compound on HCT116 human colon cancer cells. Results indicated a significant reduction in cell viability with an IC50 value of 0.55 μM, showcasing its potential as an anticancer agent .
- Antimicrobial Evaluation : Another investigation explored the antimicrobial properties of related pyrrolopyridine derivatives against bacterial strains. The results demonstrated potent inhibition at low concentrations (MIC < 0.15 μM), suggesting applicability in infectious disease treatment .
- Kinase Inhibition Research : Research focusing on FGFR inhibition revealed that this compound effectively inhibits FGFR activity with an IC50 value of 0.025 μM, indicating strong potential for therapeutic use in cancers driven by FGFR signaling pathways .
Q & A
Q. What are the common synthetic routes for preparing Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate, and how do reaction conditions influence yield?
The synthesis of this heterocyclic compound typically involves nucleophilic substitution or cyclization reactions. For example, acid-mediated nucleophilic substitution using 4-chloro-pyrrolopyridine intermediates (e.g., reacting with methyl carboxylate derivatives in isopropanol with HCl as a catalyst) is a validated method, yielding 27–86% depending on amine substituents and reflux duration . Optimization of solvents (e.g., isopropanol vs. methanol) and stoichiometric ratios of reagents (e.g., 3 equivalents of amines) is critical to minimize side products .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Key techniques include:
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., aromatic protons at δ 7.2–8.3 ppm) and carbonyl carbons (δ ~165 ppm).
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (CHNO; 176.17 g/mol) with precision (±0.0003 Da) .
- X-ray Crystallography : Resolves tautomeric forms (e.g., 1H vs. 3H-pyrrolo isomers), though this requires high-purity crystals .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Recrystallization : Methanol or ethanol/water mixtures are preferred for removing polar impurities, achieving ≥97% purity .
- Column Chromatography : Silica gel with eluents like ethyl acetate/hexane (1:3) separates non-polar byproducts.
- Acid-Base Extraction : Utilizes the compound’s weak basicity (pKa ~5–6) for selective isolation .
Advanced Research Questions
Q. How do substituent modifications on the pyrrolopyridine core affect biological activity in drug discovery?
The 7-carboxylate group is a critical pharmacophore. For example:
- Kinase Inhibition : Analogues like AZ-Dyrk1B-33 (IC = 7 nM) show that methyl ester groups enhance lipophilicity and target binding, while triazole substitutions at position 7 improve selectivity for DYRK1B over other kinases .
- Antiviral Activity : In fostemsavir (HIV inhibitor), the 7-carboxylate ester acts as a prodrug, enabling membrane permeability before hydrolysis to the active acid .
Q. What computational methods are used to predict the reactivity of this compound in cross-coupling reactions?
Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 27% vs. 86%) for this compound?
Variations arise from:
- Reaction Time : Extended reflux (48 hours vs. 12 hours) improves conversion but risks decomposition .
- Catalyst Choice : HCl vs. Lewis acids (e.g., ZnCl) may alter regioselectivity.
- Workup Protocols : Precipitation with NHOH vs. direct filtration affects purity .
Q. What role does this compound play in synthesizing boronic acid derivatives for Suzuki couplings?
The methyl ester can be hydrolyzed to the carboxylic acid, which is then converted to boronic acid via lithiation and quenching with trimethylborate. PharmaBlock’s {1H-pyrrolo[2,3-c]pyridin-4-yl}boronic acid (CAS: 1312368-90-3) exemplifies this strategy for creating biaryl drug candidates .
Q. How do researchers address the compound’s hygroscopicity in formulation studies?
Q. What in vitro assays are used to evaluate the metabolic stability of pyrrolopyridine derivatives?
- Microsomal Incubations : Human liver microsomes (HLMs) quantify CYP450-mediated degradation.
- Plasma Stability Tests : Monitor ester hydrolysis rates in rodent/human plasma .
Q. How can photostability issues during spectral analysis be mitigated?
Q. What troubleshooting steps are recommended for low yields in multi-step syntheses involving this compound?
- Intermediate Characterization : Use LC-MS to identify unstable intermediates (e.g., chloro-pyrrolopyridines).
- Catalyst Screening : Test Pd(OAc)/XPhos for Buchwald-Hartwig aminations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
